2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
CAS No.: 2548975-82-0
Cat. No.: VC11851317
Molecular Formula: C16H16BrF3N4
Molecular Weight: 401.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548975-82-0 |
|---|---|
| Molecular Formula | C16H16BrF3N4 |
| Molecular Weight | 401.22 g/mol |
| IUPAC Name | 2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C16H16BrF3N4/c17-13-4-2-1-3-12(13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2 |
| Standard InChI Key | DZYSABHIKJNQCR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=CC(=N3)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=CC(=N3)C(F)(F)F |
Introduction
The compound 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a bromophenyl moiety linked via a piperazine group. Pyrimidines are heterocyclic aromatic compounds widely recognized for their applications in medicinal chemistry, particularly as scaffolds in drug design. The incorporation of a trifluoromethyl group enhances the compound's lipophilicity, metabolic stability, and bioavailability, making it a promising candidate for pharmaceutical research.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Piperazine Intermediate: A reaction between 2-bromobenzyl chloride and piperazine under basic conditions.
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Pyrimidine Coupling: The prepared piperazine intermediate is coupled with a trifluoromethyl-substituted pyrimidine precursor through nucleophilic substitution or condensation reactions.
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Purification and Characterization: The product is purified using recrystallization or chromatography and characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications in Medicinal Chemistry
This compound’s structure suggests potential pharmacological applications:
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Antiviral Activity: Pyrimidine derivatives are known to inhibit viral polymerases, making them candidates for antiviral drug development.
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CNS Disorders: Piperazine-containing compounds often exhibit activity on central nervous system (CNS) receptors, suggesting potential use in treating neurological disorders.
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Anticancer Research: The bromophenyl group may enhance interactions with cancer-related targets due to its hydrophobicity and electronic properties.
Biological Activity
While specific biological data for this compound is limited, related pyrimidine derivatives have demonstrated:
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Inhibition of protein-protein interactions (e.g., PA-PB1 subunits in influenza polymerase) .
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Antibacterial and antimalarial activities through enzyme inhibition .
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Potential cytotoxic effects against cancer cell lines.
Key Research Findings
Recent studies on structurally similar compounds highlight several important findings:
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Trifluoromethyl Substitution: Enhances binding affinity to hydrophobic pockets in target proteins due to increased lipophilicity.
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Piperazine Moiety: Provides flexibility for interaction with diverse biological targets, contributing to multi-receptor activity.
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Bromophenyl Group: Facilitates halogen bonding with target enzymes or receptors, improving selectivity.
Challenges and Future Directions
Despite its promising structure, challenges include:
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Low Solubility: Trifluoromethyl groups can reduce aqueous solubility, impacting bioavailability .
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Toxicity Concerns: Brominated compounds may exhibit off-target effects or toxicity.
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Synthetic Complexity: Multi-step synthesis requires optimization for scalability.
Future research should focus on:
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Derivatization to improve solubility and reduce toxicity.
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High-throughput screening for activity against specific diseases.
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Computational docking studies to predict binding affinities and optimize lead compounds.
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